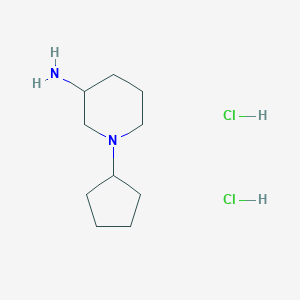

1-CYCLOPENTYLPIPERIDIN-3-AMINE DIHYDROCHLORIDE

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-CYCLOPENTYLPIPERIDIN-3-AMINE DIHYDROCHLORIDE is a chemical compound with the molecular formula C10H20N2.2ClH. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is typically available in a powdered form and is known for its stability under normal storage conditions .

Méthodes De Préparation

The synthesis of 1-CYCLOPENTYLPIPERIDIN-3-AMINE DIHYDROCHLORIDE involves several steps. One common method includes the reduction of ®-3-aminopiperidin-2-one hydrochloride using lithium aluminum hydride. This process yields ®-3-aminopiperidine dihydrochloride, which can then be further processed to obtain this compound . Industrial production methods often involve large-scale synthesis using similar reduction techniques to ensure high purity and yield.

Analyse Des Réactions Chimiques

1-CYCLOPENTYLPIPERIDIN-3-AMINE DIHYDROCHLORIDE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: It can be reduced using reagents like lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

1-CYCLOPENTYLPIPERIDIN-3-AMINE DIHYDROCHLORIDE is widely used in scientific research, including:

Chemistry: It serves as a building block for synthesizing more complex molecules.

Biology: The compound is used in studies involving cellular processes and molecular interactions.

Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: The compound is utilized in the production of various chemical products and intermediates

Mécanisme D'action

The mechanism of action of 1-CYCLOPENTYLPIPERIDIN-3-AMINE DIHYDROCHLORIDE involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

1-CYCLOPENTYLPIPERIDIN-3-AMINE DIHYDROCHLORIDE can be compared with other similar compounds, such as:

(3S)-1-cyclopentylpiperidin-3-amine: This compound shares a similar structure but differs in its stereochemistry and specific applications.

1,4-disubstituted piperidines: These compounds have different substituents on the piperidine ring, leading to variations in their chemical properties and biological activities.

Activité Biologique

1-Cyclopentylpiperidin-3-amine dihydrochloride is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is derived from piperidine, a six-membered nitrogen-containing ring, which is modified to include a cyclopentyl group. This structural modification is significant as it influences the compound's interaction with biological targets.

The primary mechanism of action for this compound involves its role as a selective antagonist at certain neurotransmitter receptors. Research indicates that compounds in this class can modulate neurotransmission, particularly through interactions with NMDA (N-methyl-D-aspartate) receptors, which are crucial in synaptic plasticity and memory function.

Table 1: Summary of Biological Activities

| Activity Type | Target Receptor/Pathway | Effect |

|---|---|---|

| Antagonism | NR2B receptor | Pain relief |

| Neuroprotection | NMDA receptor | Prevents excitotoxicity |

| Antimalarial | Plasmodium falciparum | Inhibits parasite growth |

Antinociceptive Effects

In animal models, this compound has shown significant antinociceptive effects. For instance, studies demonstrated that administration in models of neuropathic pain resulted in reduced pain sensitivity without the adverse effects commonly associated with non-selective NMDA antagonists .

Neuroprotective Properties

The compound has also been evaluated for its neuroprotective properties. In models of cerebral ischemia, it exhibited protective effects against neuronal death, suggesting potential applications in treating neurodegenerative diseases .

Case Studies

Case Study 1: Neuropathic Pain Model

A study investigated the efficacy of this compound in a spinal nerve ligation model. Results indicated that the compound significantly reduced mechanical allodynia compared to control groups, demonstrating its potential as an analgesic agent .

Case Study 2: Cognitive Function

Another study assessed the impact of the compound on cognitive function in rodents subjected to stress-induced memory impairment. The results showed improvement in memory retention and cognitive performance, indicating possible benefits for conditions like anxiety and depression .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. Studies indicate that it has a half-life conducive to therapeutic dosing regimens, making it a candidate for further clinical development.

Propriétés

IUPAC Name |

1-cyclopentylpiperidin-3-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2.2ClH/c11-9-4-3-7-12(8-9)10-5-1-2-6-10;;/h9-10H,1-8,11H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZKTYJHQWIQIAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2CCCC(C2)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.